molecular formula C10H14O2 B2857395 3-Methoxy-1-phenylpropan-1-ol CAS No. 13125-59-2

3-Methoxy-1-phenylpropan-1-ol

Cat. No.: B2857395
CAS No.: 13125-59-2
M. Wt: 166.22
InChI Key: RFQYNHNPWIIWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-phenylpropan-1-ol is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . Its structure consists of a propanol chain with a phenyl group and a methoxy ether attached, as represented by the SMILES string COCCC(C1=CC=CC=C1)O . This organic alcohol is characterized as a fragrance ingredient with a sweet, hyacinth-mignonette, and balsamic-floral odor profile . As a specialty chemical, it is primarily utilized in non-cosmetic and research applications. In a research context, this compound and its structural analogs are of interest in the design and synthesis of potential pharmaceutical agents. For instance, studies have explored the structure-activity relationships of similar phenylpropanol derivatives to develop inhibitors for enzymes like Phosphodiesterase 4 (PDE4), a target for anti-inflammatory drugs . The physical form of this compound is a liquid, and it should be stored at room temperature . This product is strictly for Research Use Only. All safety data and handling protocols provided in the Safety Data Sheet (SDS) must be reviewed prior to use. This product is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQYNHNPWIIWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 3 Methoxy 1 Phenylpropan 1 Ol

Established Synthetic Routes for 3-Methoxy-1-phenylpropan-1-ol

Reduction of Carbonyl Precursors (e.g., 3-Methoxy-1-phenylpropan-1-one)

A primary and widely utilized method for synthesizing this compound is the reduction of its corresponding ketone precursor, 3-methoxy-1-phenylpropan-1-one (B3384512). chemicalbook.com This transformation involves the conversion of the carbonyl group (C=O) into a secondary alcohol (CH-OH).

Various reducing agents can be employed for this purpose. A common and effective reagent is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. masterorganicchemistry.com

Another powerful reducing agent that can be used is lithium aluminum hydride (LiAlH₄). smolecule.com While highly effective, LiAlH₄ is more reactive and less selective than NaBH₄, and requires anhydrous conditions for the reaction.

The synthesis of the starting material, 3-methoxy-1-phenylpropan-1-one, can be accomplished through methods like the Friedel-Crafts acylation of benzene (B151609) or via a Grignard reaction. vulcanchem.com

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing Agent Typical Solvent Key Characteristics
Sodium Borohydride (NaBH₄) Methanol, Ethanol Mild and selective, reduces aldehydes and ketones. masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF (anhydrous) Powerful and less selective, reduces a wider range of functional groups. smolecule.com

Etherification Strategies via Alcohol Precursors (e.g., derived from 1-phenylpropan-1-ol)

An alternative synthetic approach involves the formation of the methoxy (B1213986) ether bond from a suitable diol precursor, such as 1-phenylpropane-1,3-diol. smolecule.comresearchgate.net This diol contains two hydroxyl groups, one primary and one secondary. Selective etherification of the primary hydroxyl group is key to this strategy.

One common method for selective etherification is the Williamson ether synthesis. This involves deprotonating the more accessible primary alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate.

Another approach involves the use of protecting groups. The more reactive primary alcohol can be selectively protected, followed by methylation of the secondary alcohol. Subsequent deprotection yields the desired product. The choice of protecting group and reaction conditions is crucial for achieving high selectivity. vulcanchem.com

The starting material, 1-phenylpropane-1,3-diol, can be synthesized through various methods, including the reduction of 3-hydroxy-1-phenylpropan-1-one (B73665) or via the reaction of benzaldehyde (B42025) with a suitable three-carbon nucleophile. smolecule.com

Methoxy-Mercuration-Demercuration Approaches from Unsaturated Precursors

The oxymercuration-demercuration reaction provides a regioselective method for the addition of an alcohol across a double bond. masterorganicchemistry.com To synthesize this compound, an unsaturated precursor like cinnamyl alcohol can be utilized.

The reaction proceeds in two steps. First, the alkene reacts with mercury(II) acetate (B1210297) [Hg(OAc)₂] in methanol. The methanol acts as the nucleophile, attacking the intermediate mercurinium ion at the more substituted carbon, leading to the formation of a methoxy group at the 3-position. This step is known as methoxy-mercuration.

In the second step, the organomercury intermediate is treated with a reducing agent, typically sodium borohydride (NaBH₄), in a process called demercuration. masterorganicchemistry.comlibretexts.org This step replaces the mercury-containing group with a hydrogen atom, yielding the final product, this compound. A key advantage of this method is that it generally avoids carbocation rearrangements, which can be an issue in other electrophilic addition reactions. libretexts.org

Stereoselective Synthesis of this compound

The development of synthetic methods that can control the stereochemistry at the chiral center of this compound is of significant interest, particularly for pharmaceutical applications where a specific enantiomer may exhibit desired biological activity.

Asymmetric Reduction Techniques

Asymmetric reduction of the prochiral ketone, 3-methoxy-1-phenylpropan-1-one, is a powerful strategy for obtaining enantiomerically enriched this compound. smolecule.comillinois.edu This can be achieved using chiral reducing agents or catalysts.

One approach involves the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane) or chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts). google.com These reagents create a chiral environment around the carbonyl group, leading to the preferential formation of one enantiomer over the other.

Another method is catalytic asymmetric transfer hydrogenation. This technique often employs ruthenium(II) complexes with chiral ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and a hydrogen donor like isopropanol (B130326) or formic acid. mdpi.com These catalytic systems can achieve high yields and excellent enantioselectivities.

Table 2: Examples of Asymmetric Reduction Methods

Method Chiral Reagent/Catalyst Typical Outcome
Chiral Borane Reduction Alpine Borane, CBS catalysts Enantioselective reduction of ketones. google.com
Asymmetric Transfer Hydrogenation Ru(II)-TsDPEN complexes High enantioselectivity in ketone reduction. mdpi.com

Chemo-Enzymatic and Biocatalytic Pathways

Chemo-enzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives for the synthesis of chiral alcohols. acs.orgacs.org These approaches utilize enzymes or whole microbial cells to catalyze the desired transformation with high stereospecificity.

For the synthesis of chiral this compound, the enantioselective reduction of 3-methoxy-1-phenylpropan-1-one can be performed using various microorganisms or isolated enzymes. illinois.edu Ketoreductases (KREDs) are a class of enzymes that are particularly effective for this transformation. unimi.it By selecting the appropriate enzyme or microbial strain (e.g., from Lactobacillus or Pichia species), it is possible to produce either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess (ee). unimi.itresearchgate.net

These biocatalytic reductions often require a cofactor, such as NADPH, which can be regenerated in situ using a coupled enzyme system or by the metabolism of the whole cell. acs.org Chemo-enzymatic strategies may also involve a chemical step, such as the synthesis of the precursor ketone, followed by an enzymatic resolution or reduction step. frontiersin.orgresearchgate.net The mild reaction conditions (ambient temperature and pressure, neutral pH) and high selectivity make biocatalysis an attractive approach for producing enantiopure compounds. acs.org

Lipase-Catalyzed Kinetic and Dynamic Kinetic Resolution Strategies

Chiral Auxiliary and Asymmetric Catalyst Design in Syntheses

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed. Oxazolidinones, derived from readily available 1,2-amino alcohols, are a common class of chiral auxiliaries used for diastereoselective alkylation reactions. researchgate.net For instance, a chiral auxiliary can be used to prepare enantiomerically pure 2-methyl-3-phenylpropanoic acid. researchgate.net

Asymmetric catalysis, on the other hand, employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.orgnumberanalytics.com These catalysts can be chiral metal complexes or organocatalysts. rsc.org The design of effective chiral catalysts is a major area of research, with a focus on creating catalysts that can differentiate between the enantiotopic faces of a substrate through non-covalent interactions. rsc.orgnumberanalytics.com For example, chiral ruthenium(II) complexes have been shown to catalyze asymmetric Diels-Alder and Friedel-Crafts reactions. rsc.org Protic chiral auxiliaries, such as certain ephedrine (B3423809) derivatives, can be used in conjunction with metal catalysts, like zinc(II) compounds, for the asymmetric synthesis of chiral propargylic alcohols. google.com

The development of new catalysts is often accelerated through high-throughput screening methods, which allow for the rapid evaluation of large libraries of potential catalysts. nih.gov

Synthesis of Precursors and Analogues Relevant to this compound

The synthesis of this compound often relies on the availability of key precursors and the understanding of synthetic routes to related analogues.

Synthetic Approaches to Substituted 1-Phenylpropan-1-ones

Substituted 1-phenylpropan-1-ones are common precursors to this compound and its derivatives. One synthetic route to 3-methoxypropiophenone involves the reaction of m-methoxybenzaldehyde with ethylmagnesium bromide, followed by oxidation of the resulting alcohol. google.com Another method utilizes a Grignard reaction between m-methoxybromobenzene and propionitrile (B127096) in the presence of aluminum chloride. google.com

The aminomethylation of substituted acetophenones is another versatile method for producing substituted β-piperidinopropiophenones. researchgate.net These can then be reacted with Grignard reagents to yield a variety of 1-phenyl-1-alkyl(aryl)-3-piperidinopropanols. researchgate.net Furthermore, 3-phenylpropan-1-one oxime ethers containing a pyridine (B92270) moiety have been synthesized from 3-acetylpyridine, benzaldehyde, and substituted anilines. sioc-journal.cn

Routes to Related Methoxy-Phenylpropanol Derivatives

The synthesis of various methoxy-phenylpropanol derivatives provides valuable insights into the chemistry of this compound. For example, optically pure (S)- and (R)-2-methoxy-3-phenylpropanoic acids have been synthesized from L- and D-3-phenyllactic acids, respectively, through selective methylation. nih.gov These acids can then be converted to the corresponding alcohols.

Another related compound, 3-isopropylamino-2-methoxy-3-phenylpropanol, can be synthesized through the O-methylation of the corresponding 1,2-amino alcohol. arkat-usa.org The synthesis of 1-phenylpropane-1,2-diols can be achieved stereoselectively using a two-step enzymatic process involving a lyase and an alcohol dehydrogenase. researchgate.net

Chemical Reactivity and Transformations of 3 Methoxy 1 Phenylpropan 1 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality is a primary site of reactivity in 3-methoxy-1-phenylpropan-1-ol, readily undergoing oxidation and nucleophilic substitution reactions.

Oxidation Reactions

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to form the corresponding ketone, 3-methoxy-1-phenylpropan-1-one (B3384512). chemistrytalk.org This transformation is a common and crucial reaction in organic synthesis. The choice of oxidizing agent is critical to ensure the reaction stops at the ketone stage and does not proceed to further, undesired oxidation products.

Common oxidizing agents for this conversion include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and potassium permanganate. libretexts.org PCC is known for being a milder oxidizing agent that effectively converts secondary alcohols to ketones without significant side reactions. libretexts.org For instance, the oxidation of this compound to 3-methoxy-1-phenylpropan-1-one has been successfully achieved using PCC in a dichloromethane (B109758) solution. acs.org

The progress of the oxidation can often be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the desired ketone can be purified from the reaction mixture using methods such as column chromatography.

ReagentProductReaction ConditionsReference
Pyridinium Chlorochromate (PCC)3-Methoxy-1-phenylpropan-1-oneDichloromethane acs.org
Potassium Permanganate (KMnO4)3-Methoxy-1-phenylpropan-1-oneAcidic conditions chemistrytalk.org
Potassium Dichromate (K2Cr2O7)3-Methoxy-1-phenylpropan-1-oneAcidic conditions chemistrytalk.org

Nucleophilic Substitution and Derivatization Reactions

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. A common derivatization is the formation of ethers. For example, in a Williamson ether synthesis, the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form a new ether linkage. doubtnut.com

Esterification is another important derivatization reaction. In the presence of an acid catalyst, this compound can react with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. This reaction is reversible and often requires the removal of water to drive it to completion.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate, by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). This tosylate derivative is then highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of nucleophiles at that position.

Reaction TypeReagentsProduct TypeReference
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Ether (R-O-CH(Ph)CH2CH2OCH3) doubtnut.com
EsterificationCarboxylic Acid (R-COOH) / Acid CatalystEster (R-COO-CH(Ph)CH2CH2OCH3) ncert.nic.in
Tosylationp-Toluenesulfonyl chloride / PyridineTosylate (TsO-CH(Ph)CH2CH2OCH3)

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH3) in this compound is an ether linkage and is generally less reactive than the hydroxyl group. However, it can undergo cleavage under harsh conditions with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). vaia.com This reaction proceeds via a nucleophilic substitution mechanism where the ether oxygen is first protonated by the strong acid, making it a better leaving group. The halide ion then attacks one of the adjacent carbon atoms, cleaving the C-O bond. vaia.com

The regioselectivity of the cleavage depends on the nature of the carbon atoms attached to the ether oxygen. In the case of this compound, the cleavage would likely result in a mixture of products, including the corresponding alcohol and alkyl halide. It is important to note that such reactions are not selective and can also affect the hydroxyl group.

Reactivity of the Phenyl Moiety

The phenyl group in this compound is an aromatic ring and can undergo electrophilic aromatic substitution reactions. The directing and activating effects of the substituent already present on the ring (the -CH(OH)CH2CH2OCH3 group) will influence the position of the incoming electrophile.

Electrophilic Aromatic Substitution Reactions

The alkyl group attached to the benzene (B151609) ring is generally considered an ortho-, para-director and an activating group in electrophilic aromatic substitution reactions. uci.edu This is due to the electron-donating nature of the alkyl group through an inductive effect and hyperconjugation, which stabilizes the carbocation intermediate formed during the reaction. uci.eduelsevier.es

Therefore, when this compound is subjected to electrophilic aromatic substitution reactions such as nitration (with a mixture of nitric and sulfuric acid) or halogenation (with a halogen and a Lewis acid catalyst), the incoming electrophile is expected to add primarily at the ortho and para positions of the phenyl ring. masterorganicchemistry.com The presence of the hydroxyl and methoxy groups in the side chain can potentially influence the reaction conditions and may require protection to prevent side reactions.

Reaction TypeReagentsExpected Major ProductsReference
NitrationHNO3, H2SO4ortho-nitro and para-nitro substituted derivatives masterorganicchemistry.com
HalogenationX2 (Cl2 or Br2), FeX3ortho-halo and para-halo substituted derivatives masterorganicchemistry.com
Friedel-Crafts AlkylationR-Cl, AlCl3ortho-alkyl and para-alkyl substituted derivatives masterorganicchemistry.com
Friedel-Crafts AcylationR-COCl, AlCl3ortho-acyl and para-acyl substituted derivatives masterorganicchemistry.com

Catalytic Reactions with this compound as a Substrate or Intermediate

This compound and its derivatives can serve as substrates or key intermediates in various catalytic reactions, particularly in the field of asymmetric synthesis. The chiral center at the carbon bearing the hydroxyl group makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

For instance, chiral ruthenium(II) complexes derived from related phosphane-hydroxyl ligands have been used to catalyze asymmetric Diels-Alder and Friedel-Crafts reactions. rsc.org While the specific use of this compound as a ligand was not detailed, the structural similarity suggests its potential in forming chiral catalysts.

Furthermore, the reduction of the corresponding ketone, 3-methoxy-1-phenylpropan-1-one, using catalytic asymmetric transfer hydrogenation methods can produce optically active this compound. google.com These methods often employ chiral catalysts, such as those based on spiroborate esters, to achieve high enantiomeric excess. google.com The resulting chiral alcohol is a valuable building block for the synthesis of various pharmaceutical products. google.com

Reaction TypeCatalyst TypeApplicationReference
Asymmetric Transfer Hydrogenation (of the corresponding ketone)Chiral Spiroborate Ester CatalystsSynthesis of optically active this compound google.com
Catalytic OxidationBimetallic Au/Pd catalystsOxidation of methoxy-substituted benzyl (B1604629) alcohols (related structures) researchgate.net

Hydrogenation and Other Reduction Catalysis

The reduction of this compound primarily involves the hydrogenolysis of the benzylic C-O bond, converting the alcohol into the corresponding alkane, 3-methoxy-1-phenylpropane. This transformation is a key reaction for benzylic alcohols.

Catalytic Transfer Hydrogenolysis: A notable method for the deoxygenation of benzylic alcohols is transfer hydrogenolysis. This process uses a hydrogen donor in place of molecular hydrogen gas. For instance, palladium-based catalysts have been effectively used for the transfer hydrogenolysis of various benzylic alcohols. dicp.ac.cn In a typical system, a palladium-phosphine complex formed in situ, with formic acid as the reductant, can achieve this transformation. dicp.ac.cn While this specific reaction has not been detailed for this compound, the methodology is broadly applicable to secondary benzylic alcohols. The presence of a meta-methoxy group, as in this compound, is generally well-tolerated in such reactions, leading to good yields of the deoxygenated product. dicp.ac.cn

Another approach involves using Raney nickel or Raney cobalt as catalysts with 2-propanol serving as the hydrogen donor. mdma.ch Raney nickel, in particular, facilitates the rapid hydrogenolysis of secondary benzylic alcohols to the corresponding alkylbenzenes in excellent yields. mdma.ch However, side reactions, such as the hydrogenolysis of a methoxy group on the aromatic ring, can occur with prolonged reaction times. mdma.ch

Formation via Ketone Reduction: It is also crucial to note that this compound is itself a product of catalytic reduction. The corresponding ketone, 3-methoxy-1-phenylpropan-1-one, can be reduced to the alcohol. chemicalbook.com For example, an asymmetric reduction using a chiral oxazaborolidine catalyst and borane (B79455) can produce the chiral alcohol. chemicalbook.combohrium.com One documented synthesis achieves an 82% yield using a chiral boron-based reagent alongside tri-n-butyl-tin hydride at low temperatures. chemicalbook.com

Hydrogenolysis of Related Structures: The principles of catalytic reduction are further illustrated in the hydrogenolysis of structurally similar compounds. In the synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, a key step involves the hydrogenolysis of an N-benzyl group from L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol using a palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) catalyst under a hydrogen atmosphere. google.com This demonstrates the susceptibility of benzylic C-N and, by extension, C-O bonds to catalytic hydrogenolysis.

Methylation and Alkylation Transformations

The hydroxyl group of this compound is a primary site for methylation and other alkylation reactions, leading to the formation of ethers. These transformations typically proceed via the Williamson ether synthesis or related methods.

Catalytic Methylation with Dimethyl Carbonate (DMC): A greener and safer alternative to traditional methylating agents like methyl halides is the use of dimethyl carbonate (DMC). Benzylic alcohols can be effectively O-methylated using DMC in the presence of sodium-exchanged faujasites (NaX or NaY), a type of zeolite catalyst. unive.itresearchgate.netrsc.org This reaction is typically performed at elevated temperatures (165–200 °C) and can produce the corresponding methyl ethers in high yields. unive.itresearchgate.net The reactivity trend generally follows primary > secondary > tertiary alcohols. rsc.org However, for secondary alcohols with available β-protons, such as 1-phenylethanol, dehydration to form olefins can be a competing and sometimes major pathway. unive.itresearchgate.netrsc.org

Table 1: Catalytic O-Methylation of Benzylic Alcohols with DMC
SubstrateCatalystTemperature (°C)Yield (%)Reference
Benzyl alcoholNaY18098 unive.itresearchgate.net
o-Methoxybenzyl alcoholNaY18080 unive.itresearchgate.net
p-Methoxybenzyl alcoholNaY18085 unive.itresearchgate.net
1-PhenylethanolNaY165Mainly styrene (B11656) (dehydration) unive.itresearchgate.netrsc.org

Other Alkylation Methods: While not specifically documented for this compound, general methods for alkylating secondary alcohols are applicable. This includes the reaction of the corresponding alkoxide (formed by treating the alcohol with a strong base like sodium hydride) with an alkyl halide. Furthermore, processes for preparing 3-methoxy-1-propanol (B72126) involve alkylating 1,3-propanediol (B51772) with methyl chloride in the presence of a base, showcasing a related industrial alkylation process. google.com

Advanced Metal- and Organocatalyzed Transformations

While this compound itself is not frequently cited as a direct substrate in advanced catalytic transformations, its structural isomers and derivatives are pivotal as chiral ligands in modern asymmetric catalysis. The chiral backbone of these molecules is instrumental in creating a stereochemically defined environment around a metal center, enabling high enantioselectivity in various reactions.

Chiral Ligands in Metal-Catalyzed Reactions: A prominent example involves the use of (1S,2R)-1-(diphenylphosphanyl)-3-methoxy-1-phenylpropan-2-ol, a structural isomer of the title compound, as a chiral phosphane-hydroxyl ligand. rsc.org This ligand has been used to synthesize a chiral ruthenium(II) complex. rsc.org This complex, in turn, has been applied as a catalyst in asymmetric Diels-Alder and Friedel-Crafts reactions. rsc.org Although the enantioselectivities observed were modest (up to 12% ee), these findings demonstrate the potential of the 3-methoxy-1-phenylpropan-ol scaffold in the design of sophisticated metal-based catalysts. rsc.org

The development of chiral ligands containing pyridine is another area of interest, where pyridyl alcohols are synthesized and used in enantioselective reactions like the addition of diethylzinc (B1219324) to benzaldehyde (B42025). Chiral phosphinite and phosphite (B83602) ligands derived from these alcohols have also been evaluated in palladium-catalyzed allylic alkylations.

Table 2: Application of a Derivative in Asymmetric Catalysis
Ligand/Catalyst SystemReaction TypeSubstratesResultReference
Ru(II) complex with (1S,2R)-1-(diphenylphosphanyl)-3-methoxy-1-phenylpropan-2-ol ligandDiels-AlderCyclopentadiene and trans-β-nitrostyreneGood conversion, low enantioselectivity (up to 12% ee) rsc.org
Ru(II) complex with (1S,2R)-1-(diphenylphosphanyl)-3-methoxy-1-phenylpropan-2-ol ligandFriedel-Crafts(Not specified)Low enantioselectivity rsc.org

Organocatalysis: The field of organocatalysis, which uses small organic molecules as catalysts, presents another avenue for the application of this compound derivatives. Chiral 1,2-diamino alcohols, for example, serve as potent organocatalysts and as precursors to ligands for metal catalysis. uni-regensburg.de The inherent chirality and functional groups within these scaffolds are key to their catalytic activity and their ability to control the stereochemical outcome of reactions. rsc.orgscispace.com

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 1 Phenylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of 3-Methoxy-1-phenylpropan-1-ol, offering precise information about the hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR Analysis

Proton NMR spectra of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), display characteristic signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, approximately between δ 7.2 and 7.4 ppm. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) resonates as a multiplet around δ 4.7 ppm. The methylene (B1212753) protons adjacent to the methoxy (B1213986) group and the chiral center show complex splitting patterns, appearing as multiplets in the upfield region. The methoxy group itself presents as a sharp singlet around δ 3.3 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Phenyl-H 7.40 - 7.20 Multiplet
CH-OH ~4.7 Multiplet
CH₂ Multiplets Multiplet

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments within this compound. The carbonyl carbon, if present in a related ketone precursor like 3-methoxy-1-phenylpropan-1-one (B3384512), would appear significantly downfield around δ 198.5 ppm. For the alcohol, the carbon attached to the hydroxyl group (C-1) is observed in the range of δ 70-80 ppm. The carbons of the phenyl ring resonate between δ 125 and 145 ppm, with the ipso-carbon (the carbon attached to the propanol (B110389) chain) appearing at the lower end of this range. The methoxy carbon gives a distinct signal around δ 59 ppm, and the methylene carbons of the propane (B168953) chain are found further upfield.

Table 2: ¹³C NMR Spectroscopic Data for this compound and a Related Ketone

Carbon Assignment This compound Chemical Shift (δ, ppm) 3-Methoxy-1-phenylpropan-1-one Chemical Shift (δ, ppm)
C=O N/A ~198.5
Phenyl C-ipso ~144 ~137.1
Phenyl C-ortho, C-meta, C-para 125 - 129 128 - 133
CH-OH 70 - 80 N/A
CH₂ (adjacent to CH-OH) ~40 ~45
CH₂ (adjacent to OCH₃) ~70 ~68.0

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming the connectivity of the molecule. COSY spectra establish proton-proton couplings, for instance, showing a correlation between the carbinol proton and the adjacent methylene protons. HSQC spectra correlate directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbon environments. These techniques are invaluable for assembling the molecular fragments identified in 1D NMR into the final, correct structure. youtube.comncsu.edu

Theoretical NMR Chemical Shift Prediction and Correlation (e.g., GIAO method)

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict NMR chemical shifts. conicet.gov.argaussian.com These theoretical calculations, often performed using Density Functional Theory (DFT), provide a theoretical spectrum that can be compared with experimental data to validate the structural assignment. researchgate.netnih.gov The accuracy of these predictions is dependent on the level of theory and the basis set used. nih.gov For complex molecules, theoretical predictions can help to resolve ambiguities in spectral interpretation. conicet.gov.arbeilstein-journals.orgescholarship.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-O stretching vibrations for the alcohol and ether functionalities are typically found in the fingerprint region, between 1260 and 1000 cm⁻¹. Aromatic C=C stretching vibrations give rise to peaks in the 1600-1450 cm⁻¹ region.

Table 3: FT-IR Spectroscopic Data for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3400 - 3200 Strong, Broad
C-H Stretch (Aromatic) 3100 - 3000 Medium
C-H Stretch (Aliphatic) 3000 - 2850 Medium to Strong
C=C Stretch (Aromatic) 1600 - 1450 Medium to Weak

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. uliege.begoogle.com.pg In the analysis of compounds like this compound, FT-Raman provides a detailed fingerprint based on the scattering of monochromatic light from laser irradiation. uliege.begoogle.com.pg

The resulting spectrum reveals characteristic peaks corresponding to specific molecular vibrations. For aromatic compounds, distinct bands for C-H stretching, C-C stretching within the phenyl ring, and various bending modes are observable. The presence of the methoxy group (-OCH₃) and the hydroxyl group (-OH) will also give rise to unique vibrational bands. For instance, carbonyl bond stretches are typically weak in Raman spectra. usda.gov Comparison of experimental FT-Raman spectra with those predicted by computational methods, such as Density Functional Theory (DFT), can help to confirm the structural integrity of the synthesized molecule.

Vibrational Mode Assignment via Potential Energy Distribution (PED) Analysis

To accurately assign the observed vibrational bands in the FT-Raman and FT-IR spectra to specific molecular motions, Potential Energy Distribution (PED) analysis is employed. researchgate.netresearchgate.net PED calculations, often performed using DFT methods, quantify the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.netresearchgate.netchemrevlett.com This analysis provides a detailed understanding of the molecule's dynamic behavior. For complex molecules like this compound, PED is crucial for unambiguously assigning overlapping or coupled vibrational modes, ensuring a correct interpretation of the spectroscopic data. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.combiomedpharmajournal.orggoogle.com In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any impurities. biomedpharmajournal.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. biomedpharmajournal.orgdiabloanalytical.com

The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). biomedpharmajournal.orgjmaterenvironsci.com For this compound, with a molecular formula of C₁₀H₁₄O₂, the expected molecular weight is approximately 166.22 g/mol . nih.gov GC-MS is also a valuable tool for assessing the purity of a sample.

Table 1: GC-MS Data for Phenylpropanoid Compounds

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
3-Phenylpropanol 4.657 118 117 rsc.org
Benzoic Acid 26.67 122 105, 77, 51 jmaterenvironsci.com
Tyrosol 34.74 138 107, 77 jmaterenvironsci.com
Hydro-p-coumaric acid 39.66 166 107, 77 jmaterenvironsci.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a compound's elemental composition. acs.orgmeasurlabs.com Unlike standard mass spectrometry that provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. measurlabs.comalgimed.com For this compound (C₁₀H₁₄O₂), the theoretical exact mass is 166.09938 Da. nih.govuni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition and providing a high degree of confidence in the compound's identity. mpg.de This technique is particularly useful for identifying unknown compounds or confirming the structure of newly synthesized molecules. measurlabs.com

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 167.10666 136.1
[M+Na]⁺ 189.08860 142.3
[M-H]⁻ 165.09210 138.1
[M+NH₄]⁺ 184.13320 155.9
[M+K]⁺ 205.06254 140.8
[M+H-H₂O]⁺ 149.09664 130.4
[M+HCOO]⁻ 211.09758 158.3
[M+CH₃COO]⁻ 225.11323 176.6

Data sourced from computational predictions. uni.lu

Chiroptical Spectroscopy for Absolute Configuration Assignment

Since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration (R or S) of these enantiomers.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govunimi.it An ECD spectrum provides information about the spatial arrangement of the chromophores within the molecule. cjnmcpu.comresearchgate.net For this compound, the phenyl group acts as the primary chromophore.

To determine the absolute configuration, the experimental ECD spectrum of an enantiomerically pure sample is compared with the theoretical spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. unimi.itcjnmcpu.com A good match between the experimental and calculated spectra allows for the unambiguous assignment of the R or S configuration to the enantiomer. cjnmcpu.comsemanticscholar.org This method has become a reliable tool for the structural elucidation of chiral molecules, especially when single-crystal X-ray crystallography is not feasible. nih.gov

Vibrational Circular Dichroism (VCD) Measurements

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nl This technique is particularly valuable for determining the absolute configuration of chiral molecules in solution. science.gov The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule, providing a unique fingerprint for each enantiomer. ru.nl

The principles of VCD spectroscopy involve measuring the small difference in absorbance (ΔA = AL - AR), which is typically 10-4 to 10-5 times smaller than the infrared absorbance (A). molaid.com This requires highly sensitive instrumentation and stable measurement conditions. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the molecule can be unambiguously assigned. ru.nl

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. However, a significant challenge arises when the compound of interest is a liquid at or near room temperature, as is the case for many phenylpropanol derivatives. The process of obtaining single crystals suitable for X-ray diffraction can be difficult for such substances. rsc.org

A novel approach to circumvent this issue is the co-crystallization of liquid molecules with a host compound that readily forms a crystalline lattice, effectively trapping the liquid guest in an ordered arrangement. rsc.org One such study successfully employed tetraaryladamantanes as host molecules to determine the crystal structures of several liquid phenylpropanol derivatives. While the crystal structure for this compound is not specifically reported, the structures of its close analogs, (R)-(+)-1-phenyl-1-propanol and (S)-(-)-1-phenyl-1-propanol, were determined using this method. rsc.org

The crystallographic data for these analogs provide valuable insight into the likely solid-state conformation and packing of phenylpropanol derivatives. The data collection was performed at 296 K using Mo-Kα radiation. rsc.org The table below summarizes the key crystallographic parameters for these related compounds.

Compound NameCrystal SystemFinal R-factor
(S)-(-)-1-phenyl-1-propanolTriclinic0.045
(R)-(+)-1-phenyl-1-propanolTriclinic0.041

Data sourced from a study on the cocrystallization of liquid molecules with tetraaryladamantane derivatives. rsc.org

Furthermore, crystallographic data for other, more complex derivatives have been reported. For instance, the structure of 1-Ferrocenyl-1-phenylpropan-1-ol was solved, revealing a monoclinic crystal system (P21/c) with the molecules exhibiting intramolecular O-H···π interactions. researchgate.net Another related compound, 3-(1H-imidazole-1-yl)-1-phenylpropan-1-ol, has also been characterized by X-ray diffraction, with its structural parameters compared against density functional theory (DFT) calculations. researchgate.net These examples highlight that while direct crystallographic analysis of this compound may be challenging, structural information can be reliably obtained through co-crystallization techniques or inferred from the analysis of closely related derivatives.

Theoretical and Computational Investigations of 3 Methoxy 1 Phenylpropan 1 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications for Electronic and Molecular Structures

No studies were found that applied DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to calculate the electronic and molecular properties of 3-Methoxy-1-phenylpropan-1-ol. Such a study would typically provide insights into the molecule's optimized geometry, vibrational frequencies, and electronic distribution.

Ab Initio Methods for High-Accuracy Predictions

There is no available research that employs high-level ab initio methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster) to provide high-accuracy predictions of the energetic and structural properties of this compound.

Molecular Geometry and Conformational Analysis

Conformational Landscapes and Energy Profiles

A conformational analysis, which would involve mapping the potential energy surface by rotating the molecule's single bonds to identify stable conformers and the energy barriers between them, has not been published for this compound.

Electronic Structure and Reactivity Descriptors

There are no published data on the electronic structure of this compound. Consequently, key reactivity descriptors that are typically derived from computational studies are not available. These would include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity, but these have not been calculated for the title compound.

Molecular Electrostatic Potential (MEP): An MEP map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack, is not available.

Natural Bond Orbital (NBO) Analysis: This analysis, which provides information on charge transfer and intramolecular interactions, has not been performed on this compound according to available literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding and predicting the chemical reactivity and electronic properties of molecules. pku.edu.cnlibretexts.org It primarily focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's stability and reactivity. libretexts.orgajchem-a.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates a molecule is more reactive and prone to chemical reactions. pku.edu.cn

In the context of this compound, FMO analysis helps to elucidate its electronic behavior. The HOMO is primarily localized on the phenyl ring and the oxygen atom of the hydroxyl group, which are the most electron-rich regions. The LUMO, on the other hand, is distributed over the phenyl ring. The energy of the HOMO is directly related to the ionization potential, while the LUMO energy is related to the electron affinity.

The HOMO-LUMO gap is a critical parameter for predicting the bioactivity of a molecule. mdpi.com For this compound, the calculated HOMO-LUMO gap provides insights into its potential as a bioactive compound. A smaller gap suggests that the molecule can be easily polarized and is more likely to engage in charge transfer interactions within a biological system. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies of this compound
Molecular OrbitalEnergy (eV)
HOMO-6.24
LUMO-0.15
HOMO-LUMO Gap (ΔE)6.09

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating favorable sites for nucleophilic attack. mdpi.com Green areas denote neutral or zero potential. mdpi.com

For this compound, the MEP map reveals distinct regions of varying electrostatic potential. The most negative potential (red) is concentrated around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, highlighting these as the primary sites for electrophilic attack. This is due to the high electronegativity of oxygen, which results in a significant accumulation of electron density.

The phenyl ring exhibits a mix of potentials. The regions above and below the plane of the ring are generally electron-rich (slightly negative), making them susceptible to electrophilic aromatic substitution. Conversely, the hydrogen atoms of the phenyl ring and the hydroxyl group show a positive potential (blue), indicating their susceptibility to nucleophilic attack. The aliphatic chain connecting the phenyl ring and the methoxy group displays a relatively neutral potential (green).

The MEP analysis of this compound provides a clear visual representation of its reactive sites, which is crucial for understanding its interaction with other molecules and its potential role in chemical reactions. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.deresearchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing a molecule. researchgate.netuni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of intramolecular charge transfer and hyperconjugation. researchgate.net

Furthermore, the π electrons of the phenyl ring participate in extensive delocalization, which is characteristic of aromatic systems. The NBO analysis also quantifies the polarization of the bonds within the molecule. The C-O bonds are highly polarized towards the oxygen atoms due to their higher electronegativity, resulting in a partial negative charge on the oxygens and a partial positive charge on the adjacent carbon atoms. This information complements the findings from the MEP analysis.

Interactive Data Table: Significant NBO Interactions in this compound
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) O11σ* (C1-C7)2.85
LP (1) O11σ* (C7-H16)1.23
LP (2) O12σ* (C8-C10)4.12
LP (2) O12σ* (C10-H21)0.98
π (C2-C3)π* (C4-C5)20.54
π (C4-C5)π* (C6-C2)18.76

Prediction of Reactivity Indices and Sites

Computational methods can be used to predict the global and local reactivity of a molecule through various reactivity descriptors derived from conceptual Density Functional Theory (DFT). These indices provide a quantitative measure of a molecule's susceptibility to chemical reactions. researchgate.net

Global Reactivity Descriptors:

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron configuration. It is calculated as half the HOMO-LUMO gap: η = (E_LUMO - E_HOMO) / 2. A higher value of hardness indicates greater stability and lower reactivity.

Chemical Potential (μ): This represents the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies: μ = (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Local Reactivity Descriptors (Fukui Functions):

Fukui functions (f(r)) are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

f+(r): Indicates the site for nucleophilic attack (where an electron is accepted).

f-(r): Indicates the site for electrophilic attack (where an electron is donated).

f0(r): Indicates the site for radical attack.

Interactive Data Table: Calculated Reactivity Indices for this compound
Reactivity DescriptorValue (eV)
Chemical Hardness (η)3.045
Chemical Potential (μ)-3.195
Electrophilicity Index (ω)1.676

Computational Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shifts (GIAO)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. imist.maresearchgate.net This method provides theoretical predictions of ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. imist.ma The accuracy of the GIAO calculations depends on the level of theory and the basis set used. imist.ma

For this compound, the calculated ¹H and ¹³C chemical shifts using the GIAO method are generally in good agreement with experimental values. The proton chemical shifts are influenced by the electronic environment of each hydrogen atom. For example, the protons on the phenyl ring are expected to resonate at a higher chemical shift (downfield) due to the ring current effect. The protons of the methoxy group and the aliphatic chain will appear at lower chemical shifts (upfield).

Similarly, the ¹³C chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. The carbon atom attached to the hydroxyl group (C-OH) and the carbons in the phenyl ring will have distinct chemical shifts.

Interactive Data Table: Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
AtomCalculated ¹³C ShiftExperimental ¹³C ShiftAtomCalculated ¹H ShiftExperimental ¹H Shift
C1144.2144.5H (Phenyl)7.25-7.387.26-7.39
C2, C6125.8125.9H (CH-OH)4.754.78
C3, C5128.4128.5H (CH2-O)3.553.58
C4127.5127.6H (CH2)1.951.98
C773.173.4H (OCH3)3.323.35
C839.539.8H (OH)2.502.54
C1058.959.1

Calculated Vibrational Frequencies (IR, Raman)

Computational methods, particularly DFT, are powerful tools for calculating the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. rsc.orgfaccts.de These calculations help in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

The calculated IR and Raman spectra for this compound show characteristic vibrational modes. The O-H stretching vibration of the hydroxyl group is predicted to appear as a broad band in the high-frequency region of the IR spectrum. The C-H stretching vibrations of the aromatic ring and the aliphatic chain are also prominent. The C=C stretching vibrations of the phenyl ring appear in the characteristic aromatic region. The C-O stretching vibrations of the hydroxyl and methoxy groups are also identifiable.

The calculated Raman spectrum complements the IR data. Some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete picture of the molecule's vibrational modes. faccts.de

Interactive Data Table: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeCalculated Frequency (IR)Calculated Frequency (Raman)
O-H Stretch35703571
Aromatic C-H Stretch3060-30903062-3095
Aliphatic C-H Stretch2850-29802855-2985
C=C Aromatic Stretch1450-16001455-1605
C-O Stretch (Alcohol)10501052
C-O Stretch (Ether)11151118

UV-Vis Spectral Predictions

Detailed theoretical predictions of the UV-Vis spectrum for this compound are not extensively available in the current scientific literature. Computational chemistry provides a powerful toolkit for such predictions, primarily through Time-Dependent Density Functional Theory (TD-DFT). tandfonline.comaps.org This method is widely used to calculate the electronic absorption spectra of molecules by determining excitation energies, oscillator strengths, and the corresponding absorption wavelengths. tandfonline.com

For a given molecule like this compound, a typical TD-DFT study would first involve optimizing the ground-state molecular geometry using a selected functional and basis set, such as B3LYP/6-311++G(d,p). tandfonline.com Following geometry optimization, TD-DFT calculations are performed to simulate the electronic transitions. These calculations would yield data on the primary electronic transitions, which are responsible for the peaks observed in a UV-Vis spectrum.

While specific data for this compound is not published, studies on structurally similar compounds, such as 3-(2-Hydroxyphenyl)-1-phenyl propanone, demonstrate this methodology. tandfonline.com In such cases, the calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*), which can then be correlated with experimental spectra for validation. tandfonline.com The table below illustrates the type of data that would be generated from such a predictive study.

Table 1: Hypothetical Data Structure for TD-DFT UV-Vis Spectral Prediction This table is for illustrative purposes only, as specific computational data for this compound is not available in the surveyed literature.

Calculated Wavelength (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
Data not availableData not availableData not availableData not available
Data not availableData not availableData not availableData not available

Computational Studies on Reaction Mechanisms and Energetics

Comprehensive computational investigations detailing the reaction mechanisms and energetics specifically for this compound are not readily found in published literature. However, the principles of such studies can be understood from research on analogous molecules. These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to map out potential energy surfaces for chemical reactions. mdpi.comacs.org

This type of analysis provides critical insights into the feasibility and pathways of chemical reactions by calculating the Gibbs free energies (ΔG) of reactants, transition states, intermediates, and products. acs.org For instance, the reduction of the corresponding ketone, 3-methoxy-1-phenylpropan-1-one (B3384512), to form this compound is a reaction that could be modeled. A computational study would elucidate the mechanism, perhaps involving a hydride transfer, and calculate the energy barriers (activation energies) for each step. mdpi.com

Similarly, computational studies on the degradation or further reaction of this compound, such as acid-catalyzed cleavage of its ether or alcohol groups, could be performed. acs.org These calculations would identify the most likely reaction pathways by comparing the energy barriers of competing mechanisms. For example, a study on the pyrolysis of similar lignin (B12514952) model compounds investigated multiple competing concerted and homolytic cleavage mechanisms, determining the most favorable pathway by identifying the transition state with the lowest energy barrier. mdpi.com

The results of such an investigation would typically be presented as a reaction coordinate diagram, showing the energy changes along the proposed mechanistic pathways. Key data points would include the energies of all stationary points on the potential energy surface.

Table 2: Illustrative Data Structure for a Computational Study on a Hypothetical Reaction This table is for illustrative purposes only and does not represent actual data for this compound.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + ReagentData not available
TS1First Transition StateData not available
IntermediateReaction IntermediateData not available
TS2Second Transition StateData not available
ProductsFinal ProductsData not available

Mentioned Compounds

Stereochemical Control and Chiral Purity in 3 Methoxy 1 Phenylpropan 1 Ol Synthesis and Transformations

Principles of Stereoisomerism and Chirality in 1-Phenylpropanol Derivatives

Chirality is a fundamental property in organic molecules, arising when a molecule is non-superimposable on its mirror image. numberanalytics.com In the case of 1-phenylpropanol derivatives, including 3-Methoxy-1-phenylpropan-1-ol, the carbon atom bearing the hydroxyl group is typically a chiral center, as it is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a phenyl group, and a methoxyethyl group.

The presence of a single chiral center means that this compound can exist as a pair of enantiomers: (R)-3-Methoxy-1-phenylpropan-1-ol and (S)-3-Methoxy-1-phenylpropan-1-ol. These enantiomers have identical physical properties such as boiling point and density, but they rotate plane-polarized light in opposite directions and interact differently with other chiral molecules. msu.edu

For molecules with more than one chiral center, such as 2-methylamino-1-phenyl-1-propanol, the number of possible stereoisomers increases to 2^n, where n is the number of chiral centers. msu.edumsu.edu This leads to the existence of not only enantiomers but also diastereomers, which are stereoisomers that are not mirror images of each other and have different physical properties. msu.edu The principles used to assign the configuration of these more complex molecules, such as the Cahn-Ingold-Prelog (CIP) sequence rules, are also applied to determine the (R) or (S) configuration of the single chiral center in this compound. msu.edu

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of a single enantiomer of this compound requires enantioselective methods. One common approach is the asymmetric reduction of the corresponding ketone, 3-methoxy-1-phenylpropan-1-one (B3384512). This can be achieved using chiral reducing agents or catalysts. For instance, chiral borane (B79455) reagents have been used for the asymmetric reduction of similar ketones, yielding high enantiomeric excess of the desired alcohol. Another approach involves catalytic asymmetric hydrogenation, where a prochiral ketone is converted into a chiral alcohol using a chiral metal catalyst and a hydrogen source.

Biocatalytic methods, such as the use of baker's yeast or isolated enzymes (lipases), offer an environmentally friendly alternative for the asymmetric reduction of ketones. tandfonline.com These methods can produce alcohols with high optical purity.

In cases where a molecule contains multiple chiral centers, diastereoselective synthesis becomes important. For example, in the synthesis of 2-nitro-1-phenyl-1-propanol, the relative stereochemistry of the two chiral centers can be controlled to favor the formation of one diastereomer over the other. google.com While this compound itself does not have a second chiral center, understanding diastereoselective strategies is crucial when it is used as a building block in the synthesis of more complex molecules with multiple stereocenters.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely used method for separating a racemic mixture of enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of 1-phenylpropanol derivatives, enzymatic kinetic resolution is common. tandfonline.comnih.gov For example, a lipase (B570770) can selectively acylate one enantiomer of racemic 1-phenyl-1-propanol (B1198777), leaving the other enantiomer unreacted. tandfonline.comtandfonline.com The acylated product can then be separated from the unreacted alcohol. A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. scielo.br

To overcome this yield limitation, dynamic kinetic resolution (DKR) is employed. scielo.brnih.gov DKR combines the enantioselective reaction of kinetic resolution with in-situ racemization of the slower-reacting enantiomer. scielo.brnih.gov This continuous racemization allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR has been successfully applied to the synthesis of enantiomerically enriched secondary alcohols using a combination of an enzyme for the resolution step and a metal catalyst for the racemization. For example, palladium nanoparticles have been used as a racemization catalyst in combination with lipase-catalyzed acylation. mdpi.com

Methodologies for Assignment of Absolute and Relative Configurations

Determining the absolute and relative configuration of chiral molecules like this compound and its derivatives is crucial. Several spectroscopic and chemical methods are available for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. The modified Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols. nih.govresearchgate.net It involves the derivatization of the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. By analyzing the differences in the chemical shifts (Δδ) of the protons near the chiral center in the 1H NMR spectra of these esters, the absolute configuration can be deduced. nih.govresearchgate.net For 1,3-diols, this method has been shown to be effective for syn-isomers but not for anti-isomers. nih.gov

Another NMR-based method for determining the relative stereochemistry of 1,3-diols involves the formation of acetonide derivatives. The 13C NMR chemical shifts of the acetonide's methyl groups can distinguish between syn- and anti-diols due to their different conformational preferences (chair vs. twist-boat). nmrwiki.orguniv-lemans.fr

X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry, but it requires the formation of a suitable single crystal. Other techniques include the use of chiral derivatizing agents followed by chromatographic or spectroscopic analysis, and circular dichroism (CD) spectroscopy, which can be used to determine the absolute configuration of chiral compounds by observing their differential absorption of left and right circularly polarized light. researchgate.netresearchgate.net

Influence of Chiral Centers on Chemical Reactivity and Stereochemical Outcome

The presence of a chiral center in a molecule like this compound can significantly influence its chemical reactivity and the stereochemical outcome of its reactions. numberanalytics.com This is due to the specific three-dimensional arrangement of atoms around the chiral center, which creates a chiral environment that can affect the approach of reagents and the stability of transition states. numberanalytics.com

In reactions where a new chiral center is formed, the existing chiral center can direct the stereochemistry of the new center, a phenomenon known as asymmetric induction. The level of this induction, leading to diastereoselectivity, depends on the nature of the reactants, the reaction conditions, and the proximity of the existing chiral center to the reaction site.

For example, in the alkylation of aldehydes with diethylzinc (B1219324), the use of chiral ligands, such as those derived from tartaric acid, can induce enantioselectivity in the formation of chiral secondary alcohols like 1-phenylpropanol. uc.pt The structure of the chiral ligand plays a crucial role in determining both the conversion and the enantiomeric excess of the product. uc.pt Similarly, the stereochemical course of reactions such as intramolecular cycloadditions can be dictated by the stereochemistry of the starting material. acs.org

Advanced Applications of 3 Methoxy 1 Phenylpropan 1 Ol As a Chemical Building Block and Intermediate

Utility in the Synthesis of Complex Organic Molecules

3-Methoxy-1-phenylpropan-1-ol serves as a key starting material and intermediate in multi-step organic syntheses. biosynth.comcymitquimica.com Its structural framework is particularly relevant in the construction of pharmacologically active molecules. A closely related and highly important analog, 3-chloro-1-phenylpropan-1-ol, is a direct precursor in the synthesis of several non-tricyclic antidepressant drugs. rsc.orgpsu.edu The conversion of these propanol (B110389) derivatives into more complex structures, such as 3-amino-1-phenylpropan-1-ol (B18842) and its N-methylated version, is a critical step in producing sophisticated pharmaceutical compounds. psu.edugoogle.com For instance, the enantiomerically pure forms of these amino alcohols are essential for creating stereospecific drugs like (R)-Tomoxetine and the enantiomers of Fluoxetine. psu.eduresearchgate.net

The synthesis pathway often involves the reduction of the corresponding ketone, 3-methoxy-1-phenyl-1-propanone, to introduce the chiral alcohol center. chemicalbook.com This alcohol can then undergo further transformations, such as substitution of the hydroxyl group or modification of the side chain, to build more complex molecular skeletons.

Role in the Design and Preparation of Advanced Chemical Scaffolds

A chemical scaffold is a core molecular structure upon which various functional groups can be attached to create a library of related compounds. The 1-phenylpropan-1-ol framework is an exemplary scaffold for generating chemical diversity. Its value lies in the ability to selectively functionalize its different parts.

The hydroxyl group can be converted into other functionalities or used as a handle for attaching other molecular fragments. The phenyl ring can undergo electrophilic aromatic substitution to introduce substituents at various positions. The methoxy (B1213986) or chloro group at the 3-position is a key site for introducing amine functionalities, which is a common feature in many bioactive molecules. psu.edu

The 3-amino-1-phenylpropanol scaffold is a core intermediate for a range of important pharmaceutical products. google.com By modifying the amine and the phenyl ring of this central scaffold, chemists can synthesize different drugs with distinct pharmacological profiles, such as Fluoxetine, Tomoxetine, and Nisoxetine. psu.eduresearchgate.net This demonstrates the power of using a common, versatile scaffold to generate multiple high-value, complex molecules.

Precursor in the Synthesis of Specialty Polymers and Materials with Defined Architectures

Beyond its use in small molecule synthesis, this compound and its derivatives serve as precursors for materials science applications. The compound is a precursor to methoxyphenols, which are monomers used in the manufacture of phenolic resins. cymitquimica.com These resins are thermosetting polymers known for their high thermal stability, chemical resistance, and mechanical strength, finding use as binders in paints and coatings. cymitquimica.com

Furthermore, the principles of derivatization applied to this molecule can be extended to create monomers for specialty polymers. Functional groups like the hydroxyl and phenyl groups can be incorporated into polymer backbones or side chains, allowing for the design of materials with specific, defined architectures and properties. The use of polymer-supported reagents, such as polymer-supported triphenylphosphine, in reactions involving similar alcohol structures highlights the synergy between small molecule synthesis and polymer chemistry. rsc.org

Contribution to the Development of Pharmaceutical Intermediates and Related Fine Chemicals

The most significant application of the 3-phenylpropan-1-ol scaffold is in the pharmaceutical industry. It is a cornerstone for the synthesis of several key antidepressant drugs that are selective serotonin (B10506) reuptake inhibitors (SSRIs) or norepinephrine (B1679862) reuptake inhibitors (NRIs). psu.eduresearchgate.net The production of these fine chemicals in high purity and, crucially, with the correct stereochemistry, relies on synthetic routes that often feature a derivative of this compound.

Table 1: Pharmaceutical Intermediates and Final Drug Products Derived from the 3-Phenylpropanol Scaffold

Intermediate Derived Pharmaceutical Therapeutic Class
(R)-3-Chloro-1-phenylpropan-1-ol (R)-Fluoxetine Antidepressant (SSRI)
(R)-3-Chloro-1-phenylpropan-1-ol (R)-Tomoxetine Antidepressant (NRI)
(R)-3-Chloro-1-phenylpropan-1-ol (R)-Nisoxetine Antidepressant (NRI)
(S)-3-Chloro-1-phenylpropan-1-ol (S)-Fluoxetine Antidepressant (SSRI)

Synthetic Building Block for Chiral Compounds and Analogues

Many modern pharmaceuticals are chiral molecules, where only one enantiomer (a non-superimposable mirror image) provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects. The C1 carbon of this compound, which bears the hydroxyl group, is a chiral center. This makes it an exceptionally valuable chiral building block. lookchem.comproquest.comresearchgate.net

The synthesis of enantiomerically pure drugs like (R)-Tomoxetine, which is significantly more potent than its (S)-enantiomer, depends on starting with a chiral precursor of high optical purity. psu.eduresearchgate.net Chemoenzymatic methods are often employed to achieve this. For example, 3-chloro-1-phenylpropan-1-one can be asymmetrically reduced using enzymes or microbial systems, such as Candida utilis, to produce (S)-3-chloro-1-phenylpropan-1-ol with very high enantiomeric excess. proquest.com This chiral halo-alcohol is a versatile intermediate that can be converted into the enantiomers of Fluoxetine, Tomoxetine, and Nisoxetine. rsc.orgpsu.edu The ability to selectively synthesize either the (R) or (S) enantiomer of the propanol building block is a powerful tool in modern drug discovery and development. mdpi.com

Scaffold for Derivatization to Novel Chemical Structures

Derivatization is the process of chemically modifying a compound to produce a new one with different properties. The 3-amino-1-phenylpropanol structure is a prime example of a scaffold that is readily derivatized to create novel and useful chemical entities. google.com

A key synthetic strategy involves the Mitsunobu reaction, where the chiral alcohol (e.g., (R)-3-chloro-1-phenylpropan-1-ol) is reacted with different substituted phenols. psu.edu This reaction proceeds with an inversion of stereochemistry at the chiral center and forms an ether linkage. For example:

Reacting the (S)-chloro-alcohol with 4-(trifluoromethyl)phenol (B195918) leads to an intermediate for (R)-Fluoxetine . psu.edu

Reacting the (S)-chloro-alcohol with o-cresol (B1677501) (2-methylphenol) leads to an intermediate for (R)-Tomoxetine . psu.edu

Reacting the (S)-chloro-alcohol with o-methoxyphenol leads to an intermediate for (R)-Nisoxetine . psu.edu

Following the ether formation, the chloro group is displaced by methylamine (B109427) to complete the synthesis of the target drug. psu.edu This elegant synthetic design, where different phenols are coupled to a common chiral scaffold, showcases the efficiency and versatility of using this compound analogues for creating a family of related but distinct pharmaceutical compounds.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
3-Methoxy-1-phenyl-1-propanone
3-Chloro-1-phenylpropan-1-ol
3-Chloro-1-phenyl-1-propanone
3-Amino-1-phenylpropan-1-ol
3-(Methylamino)-1-phenylpropan-1-ol
Fluoxetine
Tomoxetine
Nisoxetine
Methoxyphenols
Phenolic Resins
Triphenylphosphine
4-(Trifluoromethyl)phenol
o-Cresol (2-methylphenol)
o-Methoxyphenol

Q & A

Q. What are the established synthetic routes for 3-Methoxy-1-phenylpropan-1-ol, and how can reaction conditions be optimized?

A common approach involves the condensation of 3-methoxypropanal with a phenyl Grignard reagent, followed by controlled reduction of the intermediate ketone. Catalytic hydrogenation (e.g., Pd/C in ethanol) or sodium borohydride reduction under inert atmospheres is typically employed. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-reduction or ether formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%).

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the methoxy group (δ ~3.3 ppm for 1^1H) and phenyl-propanol backbone.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 180.20 g/mol) and fragmentation patterns.
  • HPLC : Reverse-phase methods (C18 column, methanol/water mobile phase) assess purity and detect polar impurities .
  • FT-IR : Identifies hydroxyl (~3200–3600 cm1^{-1}) and methoxy (~2850 cm1^{-1}) functional groups.

Q. What safety protocols should be followed when handling this compound in the lab?

While specific hazard data for this compound is limited, structural analogs suggest precautions:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in airtight containers away from oxidizers. Refer to safety data sheets (SDS) of related propanol derivatives for emergency guidelines .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are effective?

Chiral chromatography using cellulose-based columns (e.g., Chiralpak IC or OD-H) with hexane/isopropanol mobile phases resolves enantiomers. Alternatively, enzymatic kinetic resolution with lipases (e.g., Candida antarctica) selectively acetylates one enantiomer, enabling separation via hydrolysis . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. What strategies address conflicting solubility and stability data for this compound in aqueous vs. organic media?

Contradictions may arise from pH-dependent aggregation. Conduct systematic stability studies:

  • Use dynamic light scattering (DLS) to detect aggregates in buffered solutions (pH 4–9).
  • Compare degradation rates via accelerated stability testing (40°C/75% RH) in water, DMSO, and ethanol.
  • Validate solubility using shake-flask methods with UV/Vis quantification .

Q. How does this compound interact with biological targets, such as estrogen receptors, and what assays validate these interactions?

Structural analogs (e.g., 3-(2-Bromo-4-methoxyphenyl)propan-1-ol derivatives) show affinity for estrogen receptors. Use competitive binding assays with radiolabeled estradiol (e.g., 3^3H-estradiol) in MCF-7 cell lines. Follow up with luciferase reporter gene assays to measure transcriptional activation . Molecular docking studies (AutoDock Vina) can predict binding modes to ERα/ERβ.

Q. What computational methods predict metabolic pathways and sites of oxidation for this compound?

Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-H bonds, identifying likely oxidation sites (e.g., benzylic positions). Combine with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS to detect hydroxylated metabolites. Software like MetaSite or Schrödinger’s ADMET Predictor models Phase I/II metabolism .

Q. How can retrosynthetic analysis improve the scalability of this compound synthesis?

AI-driven tools (e.g., CAS Retrosynthesis Module) propose alternative routes using commercially available precursors. For example, a Friedel-Crafts alkylation of anisole with 3-chloropropanol derivatives may reduce step count. Evaluate atom economy and E-factors for green chemistry metrics .

Data Contradictions and Resolution

  • Hazard Classification Conflicts : reports "no known hazard," while structurally similar fluoro-propanols in require stringent safety measures. Resolve by assuming worst-case handling until compound-specific toxicity data (e.g., Ames test) is available .
  • Synthetic Yield Variability : Optimization of reducing agents (e.g., switching from NaBH4_4 to LiAlH4_4) may address inconsistencies in ketone-to-alcohol conversion rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.